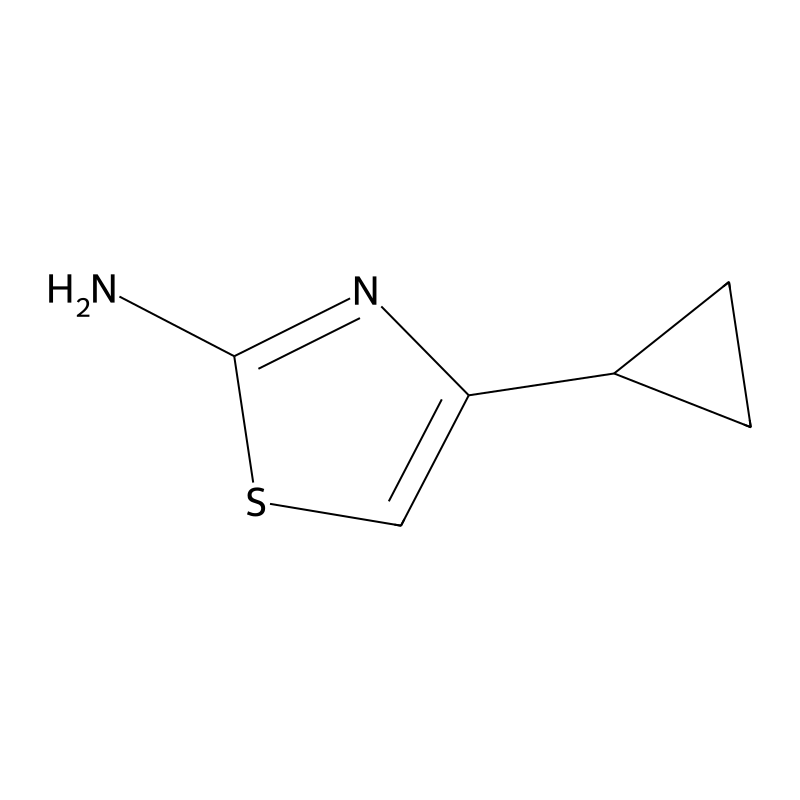4-Cyclopropylthiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Activity of Thiazole Derivatives
Scientific Field: Medicinal Chemistry
Application Summary: Thiazole derivatives, including 4-Cyclopropylthiazol-2-amine, have been studied for their antibacterial activity.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various bacterial strains in a laboratory setting.
Results or Outcomes: Thiazole derivatives have shown significant antibacterial activity.
Antioxidant Activity
Scientific Field: Biochemistry
Application Summary: Thiazole derivatives have been studied for their antioxidant activity.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to neutralize free radicals in a laboratory setting.
Results or Outcomes: Thiazole derivatives have shown significant antioxidant activity.
Antiviral Activity
Scientific Field: Virology
Application Summary: Thiazole derivatives have been studied for their antiviral activity.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various viral strains in a laboratory setting.
Results or Outcomes: Thiazole derivatives have shown significant antiviral activity.
Antifungal Activity
Scientific Field: Mycology
Application Summary: Thiazole derivatives have been studied for their antifungal activity.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various fungal strains in a laboratory setting.
Results or Outcomes: Thiazole derivatives have shown significant antifungal activity.
Anticonvulsant Activity
Scientific Field: Neurology
Application Summary: Thiazole derivatives have been studied for their anticonvulsant activity.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to control seizures in a laboratory setting.
Results or Outcomes: Thiazole derivatives have shown significant anticonvulsant activity.
Neuroprotective Activity
Scientific Field: Neuroscience
Application Summary: Thiazole derivatives have been studied for their neuroprotective activity.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to protect neurons in a laboratory setting.
Results or Outcomes: Thiazole derivatives have shown significant neuroprotective activity.
4-Cyclopropylthiazol-2-amine is a thiazole derivative characterized by the presence of a cyclopropyl group attached to the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which contribute to their diverse chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry due to the unique structural features provided by the cyclopropyl moiety, which can influence pharmacokinetic properties and biological interactions.
- There is no information available on the mechanism of action of 4-Cyclopropylthiazol-2-amine in biological systems or its interaction with other compounds.
- No safety information is documented in publicly available scientific resources.
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
- Acetylation: This reaction involves the introduction of an acetyl group, often using acetic anhydride or acetyl chloride in the presence of a base .
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to various derivatives .
These reactions highlight the versatility of 4-cyclopropylthiazol-2-amine in synthetic organic chemistry.
Thiazole derivatives, including 4-cyclopropylthiazol-2-amine, have shown a range of biological activities:
- Anticancer Activity: Some thiazole derivatives exhibit potent anticancer properties against various cell lines, including melanoma and pancreatic cancer cells .
- Antimicrobial Properties: Compounds with thiazole structures have demonstrated antimicrobial activity, making them candidates for developing new antibiotics .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, contributing to its therapeutic potential .
Several methods are employed for synthesizing 4-cyclopropylthiazol-2-amine:
- Hantzsch Reaction: This method involves condensing α-halo carbonyl compounds with thiourea or thioamides in the presence of a catalyst (e.g., iodine) to form thiazoles .
- Cyclization Reactions: The cyclopropyl group can be introduced through specific cyclization reactions involving precursors that contain both cyclopropyl and thiazole functionalities .
- Direct Functionalization: Existing thiazole scaffolds can be modified through various functionalization techniques to incorporate the cyclopropyl group.
These synthesis methods allow for the efficient production of 4-cyclopropylthiazol-2-amine and its derivatives.
Interaction studies involving 4-cyclopropylthiazol-2-amine focus on its binding affinity and mechanism of action against biological targets. These studies typically utilize techniques such as:
- Molecular Docking: This computational method helps predict how the compound interacts with specific enzymes or receptors at the molecular level.
- Cell-Based Assays: Experimental evaluations assess the compound's efficacy against various cancer cell lines, providing insights into its biological activity and potential therapeutic applications .
Several compounds exhibit structural similarities to 4-cyclopropylthiazol-2-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylthiazol-2-amine | Contains a methyl group instead of cyclopropyl | Often shows different biological activity profiles |
| 5-Methylthiazol-2-amine | Methyl substitution at position five | Exhibits distinct interactions with biological targets |
| 4-Cyclobutylthiazol-2-amine | Cyclobutyl group instead of cyclopropyl | May have different pharmacokinetics |
These comparisons highlight how variations in substituents on the thiazole ring can significantly influence the compound's properties and applications.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








